2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Overview
Description
“2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid” is a chemical compound with the molecular formula C15H11NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H11NO4 . The exact mass is 269.06880783 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.25200 . The predicted density is 1.405±0.06 g/cm3 . The predicted boiling point is 513.8±50.0 °C . The predicted pKa is 4.17±0.10 . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have garnered attention for their role in synthesizing chromenopyridinone derivatives. These catalysts, which include organocatalysts, metal catalysts, and nanocatalysts, among others, facilitate the development of these compounds through a one-pot multicomponent reaction. The broad applicability of these scaffolds in medicinal and pharmaceutical industries is underscored by their bioavailability and synthetic versatility. The review by Parmar, Vala, and Patel (2023) delves into the synthetic pathways employed for developing various derivatives, highlighting the pivotal role of hybrid catalysts in advancing the synthesis of lead molecules with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Advancements in Coumarin Chemistry
Coumarins, including 3-hydroxycoumarins, serve as crucial precursors or starting materials across several industries, such as pharmaceuticals and agrochemicals. The study by Yoda (2020) provides an extensive overview of recent advances in 3-hydroxycoumarin chemistry, encompassing synthesis routes, reactivity, and applications in various biological fields. This insight is crucial as it underscores the significance of coumarin derivatives, including chromeno[2,3-b]pyridin derivatives, in genetics, pharmacology, and microbiology (Yoda, 2020).
Propargylic Alcohols in Heterocyclic Synthesis
The utility of propargylic alcohols as precursors for synthesizing pyridines and quinolines, which are integral to medicinal chemistry, has been explored in the literature. Mishra, Nair, and Baire (2022) review the diverse methodologies for constructing these heterocyclic systems, underscoring the biological significance of such structures in drug discovery. This context is relevant for understanding the synthetic versatility of chromenopyridinone compounds and their potential in developing biologically active molecules (Mishra, Nair, & Baire, 2022).
Corrosion Inhibition
Quinoline derivatives, including chromenopyridinones, find applications as corrosion inhibitors. The study by Verma, Quraishi, and Ebenso (2020) reviews the effectiveness of quinoline-based compounds in mitigating metallic corrosion. The presence of polar substituents in these molecules facilitates the formation of stable complexes with metallic surfaces, highlighting their potential use in industrial applications to protect metals against corrosion (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of Action
It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.
Mode of Action
Given its antihistaminic and anaphylactic properties , it is plausible that it may inhibit the binding of histamine to its receptors or interfere with other key steps in the immune response. This could result in a decrease in symptoms associated with allergic reactions or anaphylaxis.
Biochemical Pathways
Considering its antihistaminic and anaphylactic properties , it is likely that it impacts pathways related to immune response, potentially including the histamine signaling pathway.
Result of Action
Given its reported antihistaminic and anaphylactic properties , it may result in the reduction of symptoms associated with allergic reactions or anaphylaxis at the molecular and cellular level.
Properties
IUPAC Name |
2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPFXPZOGZWCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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